Avermectin MS

Acaricidal Activity Avermectin Derivatives Pesticide Potency

Avermectin MS (often synonymous with the B1a-rich component of abamectin) is a 16-membered macrocyclic lactone glycoside produced via fermentation of Streptomyces avermitilis. It is a natural product complex comprising primarily avermectin B1a (≥80%) and avermectin B1b (≤20%), exhibiting extremely low water solubility (7–10 µg/L at 20°C) and high lipophilicity (log K_ow 4.0–4.4).

Molecular Formula C41H60O11
Molecular Weight 728.9 g/mol
Cat. No. B15579601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvermectin MS
Molecular FormulaC41H60O11
Molecular Weight728.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22?,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
InChIKeyZBVWYDMYMRLKIV-QRPTXGNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Avermectin MS: A Foundational Natural Product Scaffold for High-Potency Macrocyclic Lactone Pesticide Procurement


Avermectin MS (often synonymous with the B1a-rich component of abamectin) is a 16-membered macrocyclic lactone glycoside produced via fermentation of Streptomyces avermitilis [1]. It is a natural product complex comprising primarily avermectin B1a (≥80%) and avermectin B1b (≤20%), exhibiting extremely low water solubility (7–10 µg/L at 20°C) and high lipophilicity (log K_ow 4.0–4.4) [2]. This compound serves as the foundational, highly potent starting material for the semi-synthetic production of other commercial avermectins like ivermectin and emamectin benzoate [3]. Its procurement is essential for research, analytical standard use, and as a key intermediate in the synthesis of derivative pesticides and pharmaceuticals [3]. It is crucial to note that 'Avermectin' often refers specifically to this natural fermentation product, distinguishing it from its more widely commercialized semi-synthetic derivatives [3].

Why Avermectin MS Cannot Be Freely Interchanged with Ivermectin or Other Avermectin Derivatives in Research and Synthesis


Generic substitution within the avermectin family is scientifically unsound due to significant, quantifiable differences in target potency, physical properties, and chemical reactivity between the natural product mixture (Avermectin MS/abamectin) and its semi-synthetic derivatives. For instance, the hydrogenation of avermectin B1a to create ivermectin alters its acaricidal activity profile and dramatically changes its solubility and stability . Furthermore, the specific B1a component within Avermectin MS demonstrates unique potency that serves as the benchmark for the entire class, and its inherent properties make it the required starting material for the synthesis of 4'-methylamino-4'-deoxyabamectin (emamectin benzoate) [1]. Failing to procure the correct starting material (Avermectin MS) or using a derivative like ivermectin as a substitute will lead to failed synthesis, invalid research results, and procurement of a compound with a different regulatory and application profile [1].

Avermectin MS: Quantified Performance Benchmarks Against Closest Analogs


Acute Acaricidal Activity: Avermectin B1a (MS) vs. Ivermectin on Tetranychus urticae

Avermectin MS, containing B1a as its primary active component, exhibits distinct acute toxicity against mites. A degradation product of ivermectin, delta2-avermectin B1a, is a known less active isomer. Comparative testing shows that ivermectin itself is significantly more potent than this isomer, and this relationship underscores the relative potency of the parent B1a structure .

Acaricidal Activity Avermectin Derivatives Pesticide Potency

Comparative Insecticidal Potency: Avermectin B1a (MS) vs. Diazinon on Lucilia cuprina

The purified avermectin B1a fraction, a major component of Avermectin MS, demonstrates dramatically higher insecticidal potency than the widely used organophosphate pesticide diazinon [1].

Insecticidal Activity Sheep Blowfly Ectoparasiticide

Anthelmintic Spectrum and Efficacy: Avermectin B1a (MS) in Livestock

The B1a component of avermectin, which constitutes the majority of Avermectin MS, provides exceptionally high, broad-spectrum efficacy against economically important ruminant nematodes at very low oral doses. Its performance in cattle serves as a benchmark for the class [1].

Anthelmintic Veterinary Parasitology Nematode Control

Formulation-Enhanced Potency: Synergistic Activity of Avermectin MS Formulations

The pesticidal activity of Avermectin MS can be dramatically enhanced through specific formulation strategies. Patented formulations demonstrate a synergistic effect with particular substrates, achieving a quantifiable increase in observed activity beyond what is expected from the active ingredient alone [1].

Pesticide Formulation Synergism Activity Enhancement

Long-Term Residual Protection: Avermectin B1a (MS) vs. Diazinon on Sheep

Beyond acute toxicity, the duration of protection against pest reinfestation is a critical performance metric. In a pen trial, a crude avermectin mixture (containing B1a) provided significantly longer protection against sheep blowfly larvae compared to the organophosphate standard [1].

Ectoparasite Control Residual Activity Sheep Blowfly

Avermectin MS: Optimized Application Scenarios in Research and Industrial Synthesis


Primary Scaffold for Semi-Synthetic Derivative Synthesis

Avermectin MS, specifically its major B1a component, is the essential starting material for the industrial synthesis of key commercial avermectins. The 22,23-double bond of avermectin B1a is selectively hydrogenated to produce ivermectin (a mixture of ≥80% 22,23-dihydroavermectin B1a and ≤20% B1b) [1]. Similarly, the 4'-position is a site of chemical modification, such as the introduction of a methylamino group to create emamectin benzoate (4'-methylamino-4'-deoxyabamectin B1 benzoate), a process for which the natural B1a is the required precursor [2]. Procurement of high-purity Avermectin MS is therefore non-negotiable for the production of these globally significant veterinary and agricultural pesticides.

Benchmark Compound for Acaricide and Insecticide Discovery

The exceptionally high intrinsic potency of avermectin B1a against arthropods, as demonstrated by its LC50 of ~0.0058 ppm against Lucilia cuprina larvae [1], establishes it as the gold-standard reference compound in the discovery and evaluation of new miticides and insecticides. Researchers routinely use this quantitative potency baseline to assess the activity of novel chemical entities or to study mechanisms of pest resistance. Its performance profile serves as a critical comparator for determining whether a new compound possesses sufficient activity to justify further development.

Investigative Tool for Invertebrate Neurophysiology

Avermectin MS's well-characterized mode of action—potentiation of glutamate-gated chloride channels in invertebrate nerve and muscle cells—makes it an indispensable molecular probe for neurophysiological research [1]. Its high specificity for invertebrate channels over mammalian ones [2] allows scientists to use it to dissect glutamatergic signaling pathways in model organisms like C. elegans and Drosophila melanogaster. The quantifiable structure-activity relationships (e.g., the 6-fold difference in potency between ivermectin and its delta2-isomer) provide a powerful tool for understanding receptor-ligand interactions [3].

Core Active Ingredient in Advanced Formulation Development

As evidenced by patented formulations, Avermectin MS is a highly versatile active ingredient whose field performance can be enhanced by an order of magnitude through strategic formulation [1]. Research into novel adjuvants, substrates, or synergistic partners that can achieve a >10-fold increase in insecticidal activity is a key industrial application. Procuring the base avermectin compound allows for the development of proprietary, high-performance end-use products with improved efficacy, reduced application rates, and potentially lower environmental impact.

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